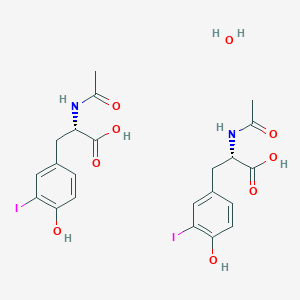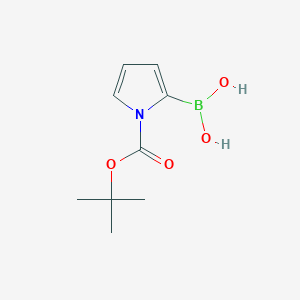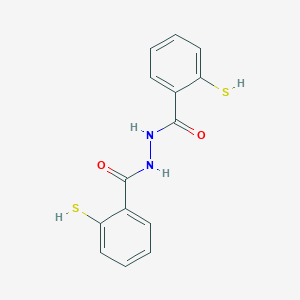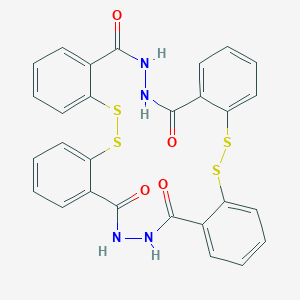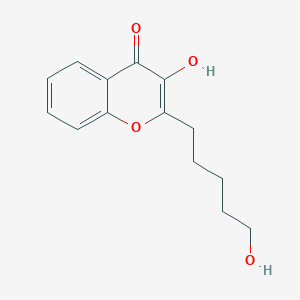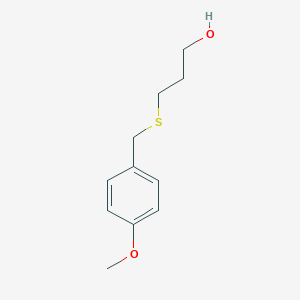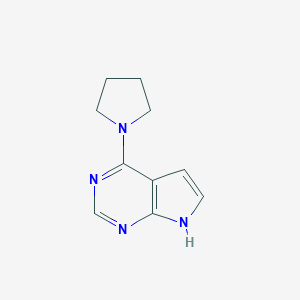
6-Pyrrolidino-7-deazapurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines like 6-Pyrrolidino-7-deazapurine involves reactions such as the ultrasonic-assisted synthesis, where compounds are synthesized in high yields through a series of reactions involving amino methyl diphenyl pyrrole carbonitrile, triethyl orthoformate, and cyclocondensation with amines (Vazirimehr et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques like FT-IR, NMR, and 2D nuclear Overhauser effect spectroscopy. The structural analysis helps in identifying the correct isomers and understanding their chemical behavior (Vazirimehr et al., 2017).
Chemical Reactions and Properties
Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions, including Suzuki–Miyaura cross-coupling reactions, to produce derivatives with different substituents, influencing their physical and chemical properties (Sabat et al., 2016). The C–H borylation followed by cross-coupling or other transformations is another method used to synthesize 6-substituted 8-aryl-7-deazapurine derivatives (Klečka et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as fluorescence and stability, are influenced by their structure. For example, certain derivatives exhibit bright fluorescence with high quantum yields (Sabat et al., 2016).
科学的研究の応用
1. Antitumor and Antiviral Nucleosides
6-Pyrrolidino-7-deazapurine, as a 7-deazapurine derivative, is significant in the development of antitumor and antiviral nucleosides. These nucleosides have demonstrated a range of biological activities, including potent cytostatic or cytotoxic effects. Certain 7-deazapurine nucleosides, particularly 7-hetaryl-7-deazaadenosines, exhibit notable activity in cancer cells, causing both inhibition of protein synthesis and DNA damage (Perlíková & Hocek, 2017).
2. Biosynthesis in Diverse Biological Functions
Pyrrolopyrimidine compounds, including 6-Pyrrolidino-7-deazapurine, have diverse functions ranging from secondary metabolism to RNA modification. The structural diversity and biosynthetic pathways of these compounds, which include nearly 35 compounds with a 7-deazapurine core structure, are subjects of ongoing research (McCarty & Bandarian, 2012).
3. Cytostatic and Antiviral Profiling
Studies have shown that thieno-fused 7-deazapurine ribonucleosides, which are closely related to 6-Pyrrolidino-7-deazapurine, display significant in vitro cytostatic activities against various cancer and leukemia cell lines. Additionally, some of these compounds also exhibit antiviral activity, specifically against HCV (Tichy et al., 2017).
4. Fluorescence Properties
Certain derivatives of 7-deazapurine, which are structurally related to 6-Pyrrolidino-7-deazapurine, have been studied for their fluorescence properties. While these derivatives don't show significant biological activity, they exhibit bright fluorescence, which could be useful in various research applications (Sabat et al., 2016).
5. Antimycobacterial Activities
Some analogs of 7-deazapurine have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis, indicating potential antimycobacterial applications. These studies help in understanding the influence of structural modifications on the biological activity of these compounds (Khoje et al., 2011).
Safety And Hazards
6-Pyrrolidino-7-deazapurine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and should be handled with personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Avoid dust formation and do not breathe (dust, vapor, mist, gas) . If swallowed, seek immediate medical assistance .
特性
IUPAC Name |
4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-6-14(5-1)10-8-3-4-11-9(8)12-7-13-10/h3-4,7H,1-2,5-6H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEVZVZLDUSNNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403199 |
Source


|
| Record name | 6-Pyrrolidino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Pyrrolidino-7-deazapurine | |
CAS RN |
90870-68-1 |
Source


|
| Record name | 6-Pyrrolidino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


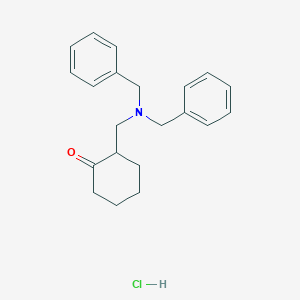
![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)

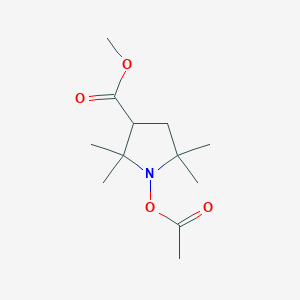

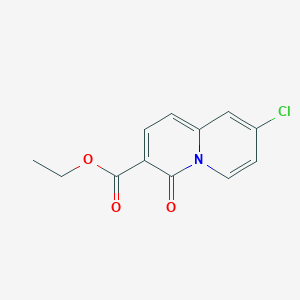
![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)
